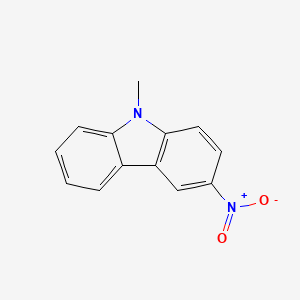
zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride
Descripción general
Descripción
Zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride is a complex organic compound that contains zinc as a central element. This compound is characterized by its unique structure, which includes a butylsulfamoyl group, a methoxybenzenediazonium group, and tetrachloride ions. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride typically involves multiple steps, starting with the preparation of the individual functional groups. The butylsulfamoyl group can be synthesized through the reaction of butylamine with sulfamoyl chloride under controlled conditions. The methoxybenzenediazonium group is prepared by diazotization of 2-methoxyaniline using sodium nitrite and hydrochloric acid. Finally, these groups are combined with zinc chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process typically includes the purification of intermediates and the final product through techniques such as crystallization, filtration, and drying. Quality control measures are essential to ensure the purity and consistency of the compound for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc and modified organic groups.
Reduction: Reduction reactions can lead to the formation of simpler zinc compounds and reduced organic fragments.
Substitution: The diazonium group is particularly reactive in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and modified organic compounds, while substitution reactions can produce a wide range of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride involves its interaction with specific molecular targets and pathways. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The diazonium group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The butylsulfamoyl group may contribute to the compound’s solubility and overall stability.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other zinc-containing diazonium salts and sulfonamide derivatives. Examples are zinc;5-(methylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride and zinc;5-(ethylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride.
Uniqueness
Zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
IUPAC Name |
zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H16N3O3S.4ClH.Zn/c2*1-3-4-7-13-18(15,16)9-5-6-11(17-2)10(8-9)14-12;;;;;/h2*5-6,8,13H,3-4,7H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXDCIPDQPYBQG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl4N6O6S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978436 | |
| Record name | 5-(Butylsulfamoyl)-2-methoxybenzene-1-diazonium zinc chloride (2/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62778-15-8 | |
| Record name | Benzenediazonium, 5-((butylamino)sulfonyl)-2-methoxy-, (T-4)-tetrachlorozincate(2-) (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-, (T-4)-tetrachlorozincate(2-) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-(Butylsulfamoyl)-2-methoxybenzene-1-diazonium zinc chloride (2/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(butylamino)sulphonyl]-2-methoxybenzenediazonium tetrachlorozincate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester](/img/structure/B1616953.png)
![5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1616955.png)


